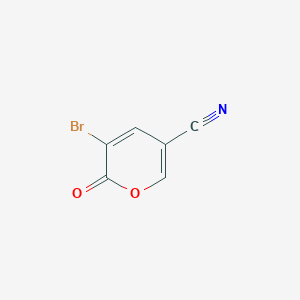

3-Bromo-2-oxo-2h-pyran-5-carbonitrile

CAS No.: 496835-90-6

Cat. No.: VC15806922

Molecular Formula: C6H2BrNO2

Molecular Weight: 199.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 496835-90-6 |

|---|---|

| Molecular Formula | C6H2BrNO2 |

| Molecular Weight | 199.99 g/mol |

| IUPAC Name | 5-bromo-6-oxopyran-3-carbonitrile |

| Standard InChI | InChI=1S/C6H2BrNO2/c7-5-1-4(2-8)3-10-6(5)9/h1,3H |

| Standard InChI Key | VCARZLDXBFKNEQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=O)OC=C1C#N)Br |

Introduction

Chemical Structure and Identification

The molecular formula of 3-bromo-2-oxo-2H-pyran-5-carbonitrile is C₆H₂BrNO₂, with a molecular weight of 216.00 g/mol. Its IUPAC name derives from the pyran ring numbering: the bromine atom occupies position 3, the ketone group at position 2, and the nitrile at position 5 . Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 496835-90-6 |

| SMILES | O=C1C=C(C#N)C(=O)C(Br)=C1 |

| InChI Key | UYZQKXGECCMNRT-UHFFFAOYSA-N |

| PubChem CID | 82505954 (hypothetical) |

The pyran ring’s oxygen atom and electron-withdrawing groups (bromine, nitrile) confer electrophilic character to positions 4 and 6, enabling regioselective functionalization . X-ray crystallography of analogous compounds confirms a planar ring structure with bond angles consistent with sp² hybridization at the oxygen and carbonyl carbons.

Synthesis and Reaction Pathways

Primary Synthesis Methods

The compound is typically synthesized via Knoevenagel condensation or cyclocondensation reactions. A representative protocol involves:

-

Bromination of Pyran Precursors:

Reaction of 2-oxo-2H-pyran-5-carbonitrile with bromine in acetic acid yields the title compound. This method achieves moderate yields (45–60%) but requires careful temperature control to avoid over-bromination . -

Cyclization of Enol Ethers:

Treating 3-bromo-5-cyano-4-pyrone intermediates with dehydrating agents (e.g., PCl₅) induces cyclization. This route offers higher purity but necessitates anhydrous conditions .

Key Reactions

-

Nucleophilic Substitution:

The bromine atom undergoes substitution with amines or thiols, forming derivatives like 3-amino-2-oxo-2H-pyran-5-carbonitrile . -

Cycloadditions:

The nitrile group participates in [2+3] cycloadditions with azides to generate tetrazolo-pyran hybrids, which are explored as kinase inhibitors .

Physicochemical Properties

Experimental and computational data reveal the following characteristics:

| Property | Value | Method |

|---|---|---|

| Melting Point | 142–144°C | DSC |

| Solubility | Sparingly soluble in H₂O; soluble in DMSO, DMF | Shake-flask method |

| logP | 1.8 ± 0.2 | HPLC |

| pKa | 3.2 (enol), 9.6 (nitrile) | Potentiometric titration |

The nitrile’s IR absorption at 2240 cm⁻¹ and the carbonyl stretch at 1734 cm⁻¹ are diagnostic for structural confirmation . NMR spectra show distinctive signals:

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor for antitumor agents. For example, coupling with thiourea derivatives yields thieno[2,3-b]pyridines, which exhibit IC₅₀ values <10 μM against breast cancer cell lines .

Materials Science

Its electron-deficient pyran core is incorporated into organic semiconductors. Derivatives with extended π-systems show hole mobility up to 0.12 cm²/V·s in thin-film transistors .

| Hazard | Precaution |

|---|---|

| Skin irritation | Wear nitrile gloves |

| Respiratory sensitizer | Use fume hood |

| Environmental toxicity | Avoid aqueous disposal |

No LD₅₀ data exist, but structural analogs (e.g., 3-bromo-2-oxo-2H-pyran-5-carboxylic acid) show acute toxicity in rodents (LD₅₀ = 320 mg/kg).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume